Cas no 15105-92-7 (SODIUM RIFOMYCIN SV)

SODIUM RIFOMYCIN SV structure
SODIUM RIFOMYCIN SV structure
상품 이름:SODIUM RIFOMYCIN SV
CAS 번호:15105-92-7
MF:C37H46NO12-.Na+
메가와트:719.75044
CID:153665
PubChem ID:6324616

SODIUM RIFOMYCIN SV 화학적 및 물리적 성질

이름 및 식별자

    • SODIUM RIFOMYCIN SV
    • Rifamycin SV
    • (14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • 5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • Rifamycine-S-Sodium
    • Nsc133100
    • RIFAMYCIN SV [MI]
    • (7S,11S,13S,17S,18S,12R,14R,15R,16R)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7 ,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1<4, 7>.0<5,28>]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
    • UNII-DU69T8ZZPA
    • CHEBI:26580
    • EINECS 230-273-3
    • Rifamycine [INN-French]
    • (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate
    • SR-01000872597-1
    • 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
    • Aemcolo
    • DTXCID9012014
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
    • A07AA13
    • Rifamicina (INN-Spanish)
    • DTXSID1032014
    • RIFAMYCIN SV (EP IMPURITY)
    • AKOS024281286
    • Rifocyn
    • Rifomycin SV
    • HY-B1907A
    • (7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1,3,5(28),9,19,21,25(29),26-octaen-13-yl acetate
    • Rifamycinum [INN-Latin]
    • LMPK05000005
    • 6998-60-3
    • RIFAMYCIN [INN]
    • CHEMBL437765
    • Rifamycine (INN-French)
    • S02AA12
    • Rifamicine SV
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • (pentahydroxy-methoxy-heptamethyl-dioxo-[?]yl) acetate
    • Rifamycin SV, an antibiotic produced by certain strains of Streptomyces mediterranei, or the same substance produced by any other means
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
    • RIFOMYCIN
    • BDBM50391000
    • D02549
    • RIFAMYCIN SV [EP IMPURITY]
    • SR-01000872597
    • DB11753
    • Rifamicina [INN-Spanish]
    • rifamycin-sv
    • RIFAMYCIN
    • GTPL4570
    • D06AX15
    • RIFAMYCIN [WHO-DD]
    • Rifocin
    • CHEBI:29673
    • Rifamycinum (INN-Latin)
    • M-14
    • 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione 21-acetate
    • Q26270990
    • Rifamycinum
    • DU69T8ZZPA
    • RIFAMYCIN [USAN]
    • SCHEMBL151824
    • Rifamycin (USAN/INN)
    • 15105-92-7
    • CB-01-11
    • Rifamycin [USAN:INN:BAN:DCF]
    • (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-21-yl acetate
    • 6998-60-3 (free acid)
    • J04AB03
    • Rifamycine
    • RIFAXIMIN IMPURITY C (EP IMPURITY)
    • Tuborin
    • RIFAXIMIN IMPURITY C [EP IMPURITY]
    • HJYYPODYNSCCOU-ODRIEIDWSA-N
    • CS-0092130
    • Rifamicina
    • 2,7-(Epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-1,11(2H)-dione, 21-(acetyloxy)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18R,19R,20R,21S,22R,23S)-
    • Rifamycin, monosodium salt
    • 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan, rifamycin deriv.
    • 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, monosodium salt
    • Rifamycin sodium salt
    • Monosodium rifamycin SV
    • SODIUM RIFOMYCIN SV
    • 인치: InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
    • InChIKey: YVOFSHPIJOYKSH-NLYBMVFSSA-M
    • 미소: [Na+].CC(O[C@@H]1[C@H](C)[C@@H](OC)C=CO[C@@]2(C(=O)C3=C(C(=C(O)C4C3=C(C=C(C=4O)NC(=O)C(C)=CC=C[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@H]1C)[O-])C)O2)C)=O |c:33,t:9,35,&1:4,5,7,13,36,38,40,42,44|

계산된 속성

  • 정밀분자량: 697.30982593g/mol
  • 동위원소 질량: 697.30982593g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 6
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 50
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 1330
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 9
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 3
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.9
  • 토폴로지 분자 극성 표면적: 201Ų

추천 기사

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량